CID 18190
Overview
Description
CID 18190 is a useful research compound. Its molecular formula is C13H27NaO4S and its molecular weight is 302.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 18190 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 18190 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reversible and Spatiotemporal Control of Protein Function in Cells
CID has been a valuable tool in studying various biological processes. Recent advances have led to the development of orthogonal and reversible CID systems, allowing control over protein function with unprecedented precision and spatiotemporal resolution. This has primarily been applied in dissecting signal transductions, and newer approaches extend its use to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Reversible Control of Protein Localization in Living Cells
A novel chemical inducer of protein dimerization that can be rapidly turned on and off using single pulses of light at two orthogonal wavelengths was developed. This has been demonstrated to control peroxisome transport and mitotic checkpoint signaling in living cells, highlighting the spatiotemporal control offered by CID (Aonbangkhen et al., 2018).
Engineered PROTAC-CID Systems for Mammalian Inducible Gene Regulation
The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms, which include orthogonal PROTAC-CIDs for fine-tuning gene expression and multiplex biological signals, is demonstrated. These systems are useful for inducible gene regulation and editing in human cells and mice (Ma et al., 2023).
Manipulating Signaling with CID Techniques
CID has been used to provide insight into complex cell biology problems, especially concerning lipid second messengers and small GTPases. Recent technical advances have improved specificity in CID action and allowed simultaneous orthogonal manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Applications in Mass Spectrometry
CID, also known as collision-activated dissociation (CAD), is central to the practice of mass spectrometry, especially for the study of ion structures and in analytical work. It has evolved over many decades and is integral to understanding protein function and sequencing (Cooks, 1995).
Application in Crop Science
CID, specifically carbon isotope discrimination (CID), has been used as a selection criterion for improving water use efficiency and productivity of barley under various conditions. It shows potential as a reliable method for selecting high water use efficiency and productivity in barley breeding programs (Anyia et al., 2007).
properties
IUPAC Name |
sodium;tridecyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCFDOOSGDZRII-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18190 |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.